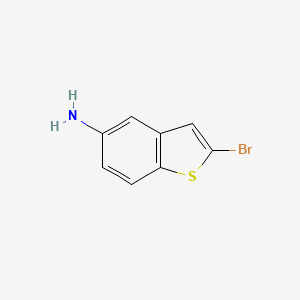
AFDye 430 Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AFDye 430 Azide is a water-soluble, green-fluorescent azide-activated probe. It is structurally identical to Alexa Fluor 430 and is used extensively in click chemistry applications. The compound is known for its high photostability and brightness, making it ideal for direct imaging of moderate to high abundance targets. It reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) and with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole .
Méthodes De Préparation
The preparation of AFDye 430 Azide involves several key steps:
Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of a fluorescent dye with an azide group. The reaction conditions often include the use of copper (II) sulfate pentahydrate and sodium ascorbate as reducing agents.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
AFDye 430 Azide undergoes several types of chemical reactions:
Types of Reactions: The primary reaction it undergoes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Common Reagents and Conditions: Common reagents include copper (II) sulfate pentahydrate and sodium ascorbate.
Major Products: The major product formed from these reactions is a stable triazole, which is highly photostable and bright, making it suitable for imaging applications.
Applications De Recherche Scientifique
AFDye 430 Azide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of AFDye 430 Azide involves its reaction with terminal alkynes via the CuAAC reaction. This reaction is facilitated by copper (I) ions, which catalyze the formation of a triazole ring. The azide group in this compound interacts with the alkyne group, leading to the formation of a stable triazole product. This reaction is highly specific and efficient, making it ideal for labeling and detection applications .
Comparaison Avec Des Composés Similaires
AFDye 430 Azide is compared with several similar compounds:
Alexa Fluor 430: Structurally identical to this compound, it shares similar photostability and brightness characteristics.
CF 430 Dye: Another structurally similar dye with comparable absorption and emission spectra.
APDye 430 Azide: Also structurally similar, it reacts with terminal alkynes via CuAAC and strained cyclooctyne via copper-free click chemistry.
This compound stands out due to its high photostability, brightness, and versatility in various scientific applications.
Propriétés
Formule moléculaire |
C25H30F3N5O6S |
|---|---|
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C25H30F3N5O6S/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38) |
Clé InChI |
MWEJBBNFGSGSAL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)




![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)



![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)

